molecular formula C8H12N2O B13585365 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one

1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one

Cat. No.: B13585365
M. Wt: 152.19 g/mol
InChI Key: GNNRNSZXZHIBHT-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one can be synthesized through a multi-step process. The synthesis typically begins with the reaction of 1-ethyl-1H-pyrazole-4-amine with a ketone reagent to form 1-(1-ethyl-1H-pyrazol-4-yl)ethanol. This intermediate is then oxidized to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-4-yl)propan-2-one
  • 1-(1-Propyl-1H-pyrazol-4-yl)propan-2-one
  • 1-(1-Butyl-1H-pyrazol-4-yl)propan-2-one

Uniqueness: 1-(1-Ethyl-1H-pyrazol-4-yl)propan-2-one is unique due to its specific substitution pattern on the pyrazole ring. The presence of the ethyl group at position 1 and the ketone group at position 2 confer distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-ethylpyrazol-4-yl)propan-2-one

InChI

InChI=1S/C8H12N2O/c1-3-10-6-8(5-9-10)4-7(2)11/h5-6H,3-4H2,1-2H3

InChI Key

GNNRNSZXZHIBHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(=O)C

Origin of Product

United States

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